

Synthesis and Characterization of Deuterated Nevirapine: A Technical Guide

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Compound of Interest

Compound Name: Nevirapine-d8

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated Nevirapine, with a focus on **Nevirapine-d8**. Given the limited publicly available information on the direct synthesis of **Nevirapine-d8**, this document outlines a proposed synthetic route based on established methods for the non-deuterated parent compound and known deuteration techniques. The characterization and biological data are primarily based on studies of closely related deuterated analogs, such as 12-d3-Nevirapine, to provide a thorough understanding of the impact of deuteration on the molecule's properties.

Introduction to Deuterated Nevirapine

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to alter the pharmacokinetic profile of a molecule. Specifically, the increased mass of deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. In the case of Nevirapine, deuteration is explored to reduce the formation of certain metabolites that may be associated with adverse effects, such as hepatotoxicity.^{[1][2]}

Proposed Synthesis of Nevirapine-d8

A direct, validated synthetic protocol for **Nevirapine-d8** is not readily available in published literature. However, a plausible synthetic route can be proposed by adapting established one-pot synthesis methods for Nevirapine, utilizing deuterated starting materials.[3][4][5][6] The key would be the synthesis of deuterated precursors, such as deuterated 2-chloro-3-amino-4-picoline and deuterated 2-cyclopropylaminonicotinic acid.

Synthesis of Deuterated Precursors

The synthesis of the deuterated precursors would be the initial and most critical phase.

- Deuterated 2-chloro-3-amino-4-picoline (CAPIC-d4): The four deuterium atoms could be introduced on the picoline ring. This would likely involve a multi-step synthesis starting from a deuterated pyridine derivative.
- Deuterated 2-cyclopropylaminonicotinic acid (CAN-d4): The deuterium atoms could be incorporated into the cyclopropyl and pyridine rings. The synthesis could start from deuterated nicotinic acid.[7]

Proposed One-Pot Synthesis of Nevirapine-d8

Once the deuterated precursors are obtained, a one-pot synthesis, similar to efficient methods developed for non-deuterated Nevirapine, can be employed.[3][4]

Reaction Scheme:

Deuterated Methyl 2-cyclopropylaminonicotinate (Me-CAN-d4) + Deuterated 2-chloro-3-amino-4-picoline (CAPIC-d4) → **Nevirapine-d8**

Experimental Protocol (Proposed):

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous diglyme under a nitrogen atmosphere.
- Base Addition: Carefully add sodium hydride (NaH) to the solvent.
- Addition of Precursors: A solution of deuterated 2-chloro-3-amino-4-picoline (CAPIC-d4) in anhydrous diglyme is slowly added to the heated NaH suspension. This is followed by the

slow addition of a solution of deuterated methyl 2-cyclopropylaminonicotinate (Me-CAN-d4) in anhydrous toluene/diglyme.

- **Reaction:** The reaction mixture is heated to facilitate the condensation and subsequent cyclization reactions.
- **Work-up and Purification:** After the reaction is complete, the mixture is cooled, and the excess NaH is carefully quenched with water. The crude **Nevirapine-d8** is then precipitated, filtered, and washed. Purification can be achieved by recrystallization from a suitable solvent system to yield the final product.

Characterization of Nevirapine-d8

The characterization of the synthesized **Nevirapine-d8** would be crucial to confirm its identity, purity, and the extent of deuteration.

Spectroscopic Analysis

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H NMR would be used to confirm the absence of protons at the deuterated positions. ²H NMR would show signals corresponding to the deuterium atoms. ¹³C NMR would provide information about the carbon skeleton.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of **Nevirapine-d8**, confirming the incorporation of eight deuterium atoms. Tandem mass spectrometry (MS/MS) would be used to analyze the fragmentation pattern, which can provide further structural confirmation.^{[8][9]}

Chromatographic Analysis

- **High-Performance Liquid Chromatography (HPLC):** HPLC with UV detection is a standard method for determining the purity of Nevirapine.^{[10][11][12]} A validated HPLC method would be used to assess the purity of the synthesized **Nevirapine-d8** and to quantify it in various matrices.
- **Liquid Chromatography-Mass Spectrometry (LC-MS):** LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying **Nevirapine-d8** and its metabolites in biological samples.^{[13][14][15]}

In Vitro Metabolic Studies and Data

The primary rationale for deuterating Nevirapine is to alter its metabolism. In vitro studies using human liver microsomes and hepatocytes are essential to evaluate these effects. The following data, derived from studies on 12-d3-Nevirapine, provide insights into the expected metabolic profile of a deuterated Nevirapine analog.

Impact of Deuteration on Metabolite Formation

Deuteration at the 12-position of Nevirapine (12-d3-NVP) has been shown to significantly reduce the formation of the 12-hydroxy-Nevirapine (12-OHNVP) metabolite.[\[1\]](#)[\[16\]](#)

Table 1: Formation of 12-OHNVP in Human Hepatocytes[\[1\]](#)

Compound	Treatment Duration	Fold Decrease in 12-OHNVP vs. NVP
12-d3-NVP (10 μ M)	24 hours	10.6
12-d3-NVP (10 μ M)	48 hours	13.2

This reduction in 12-hydroxylation can lead to "metabolic switching," where the drug is metabolized through alternative pathways.[\[2\]](#)

Table 2: Metabolite Formation in Recombinant CYP3A4 Incubations[\[2\]](#)[\[17\]](#)[\[18\]](#)

Compound (50 μ M)	Metabolite	Relative Peak Area Ratio (Metabolite/Internal Standard)
Nevirapine (NVP)	2-hydroxy-NVP	~1.5
12-d3-NVP	2-hydroxy-NVP	~2.5
Nevirapine (NVP)	12-hydroxy-NVP	~3.0
12-d3-NVP	12-hydroxy-NVP	~0.5
Nevirapine (NVP)	Glutathione Conjugate	~0.2
12-d3-NVP	Glutathione Conjugate	~0.8

Enzyme Kinetics

The kinetic isotope effect can be quantified by measuring the enzymatic reaction rates for the deuterated and non-deuterated compounds.

Table 3: Kinetic Isotope Effect on 12-OHNVP Formation in Human Liver Microsomes[1][16]

Parameter	Value
Observed Kinetic Isotope Effect	10.1

Experimental Protocols for In Vitro Metabolism

Hepatocyte Metabolism Assay:[1]

- Cell Culture: Plate primary human hepatocytes in collagen-coated plates.
- Treatment: Treat the hepatocytes with Nevirapine or deuterated Nevirapine at various concentrations for specified time periods (e.g., 24 and 48 hours).
- Sample Collection: Collect the cell culture medium at the end of the treatment period.
- Analysis: Analyze the collected medium for the presence and quantity of Nevirapine and its metabolites using LC-MS/MS.

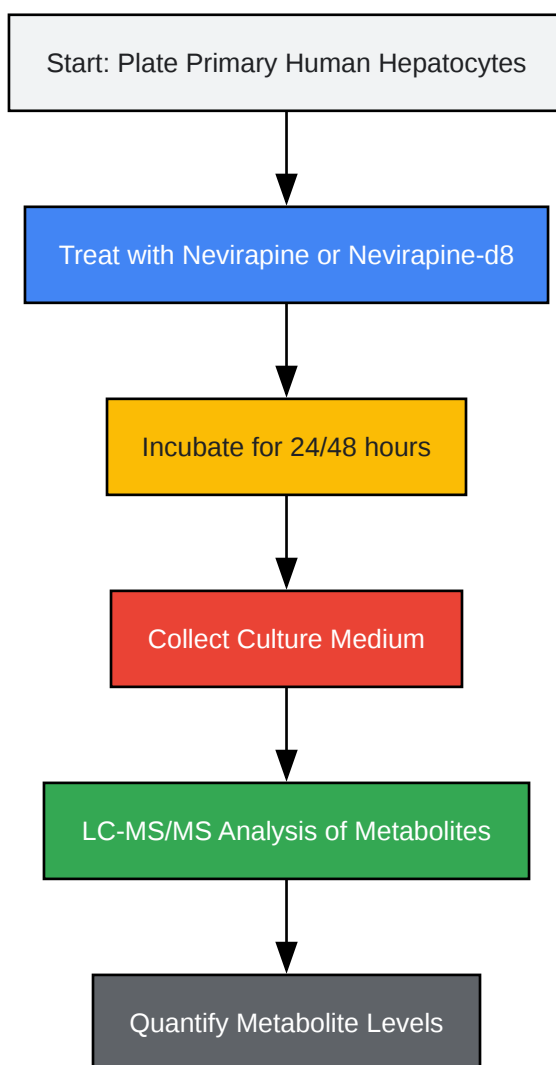
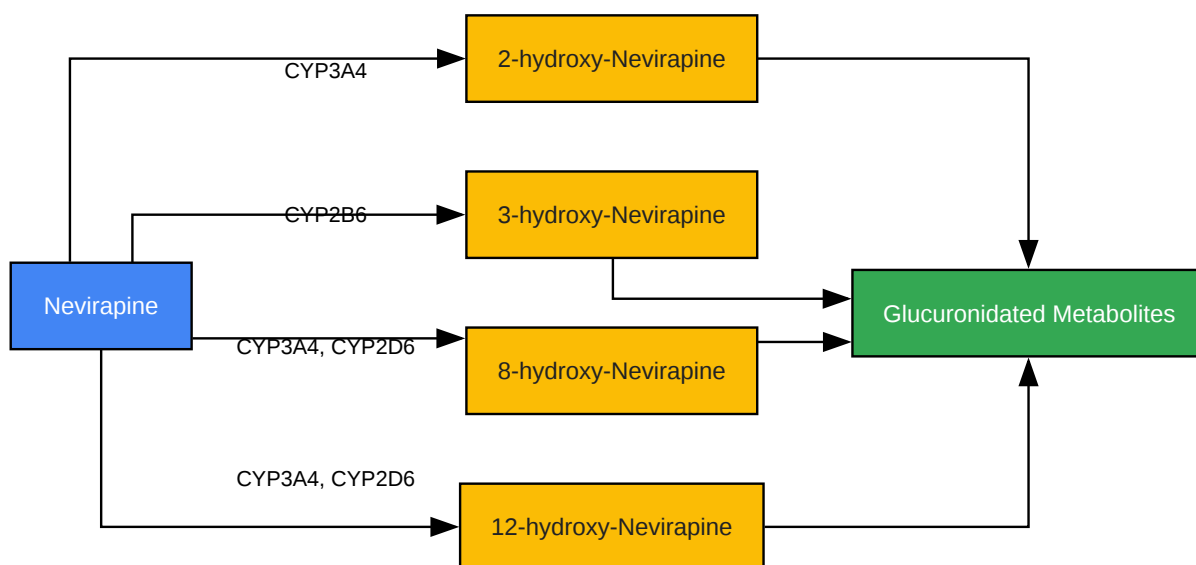
Glutathione Trapping Assay:[\[2\]](#)[\[17\]](#)

- Incubation: Incubate Nevirapine or deuterated Nevirapine with human liver microsomes or recombinant CYP enzymes in the presence of reduced glutathione (GSH) and an NADPH-regenerating system.
- Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
- Analysis: Analyze the samples by LC-MS to detect and identify any glutathione-conjugated metabolites.

Visualizations

Metabolic Pathway of Nevirapine

The metabolism of Nevirapine is primarily mediated by cytochrome P450 enzymes, leading to the formation of several hydroxylated metabolites.



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